molecular formula C11H14O3S B8354543 Methyl 4-methoxybenzylsulphenyl-acetate

Methyl 4-methoxybenzylsulphenyl-acetate

Cat. No.: B8354543
M. Wt: 226.29 g/mol
InChI Key: UGBCHFWGUGYJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methoxybenzylsulphenyl-acetate is a synthetic, sulfur-containing organic ester compound provided for chemical and pharmaceutical research purposes. The structure of this reagent, featuring a thioether-linked acetate ester, makes it a potential intermediate or building block in organic synthesis. Compounds with methoxybenzyl and thioether groups are of significant interest in medicinal chemistry for the development of enzyme inhibitors. For instance, structurally related sulfinate compounds have been investigated as inhibitors of key human enzymes like Stromelysin-1 (MMP3) and Collagenase 3 (MMP13), which are relevant in disease processes such as cancer metastasis and tissue remodeling . Similarly, methoxy-substituted compounds are frequently utilized in the synthesis of complex molecules, including potential therapeutics targeting autophagy in cancer cells , and as protected intermediates in the synthesis of natural product derivatives like epicatechin . Researchers can employ this reagent in the development of novel chemical entities, pathway exploration, and method development. This product is intended for laboratory research by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

methyl 2-[(4-methoxyphenyl)methylsulfanyl]acetate

InChI

InChI=1S/C11H14O3S/c1-13-10-5-3-9(4-6-10)7-15-8-11(12)14-2/h3-6H,7-8H2,1-2H3

InChI Key

UGBCHFWGUGYJSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 4-Methoxybenzylsulphenyl-Acetate and Analogs

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Properties Source
Methyl phenylsulfonylacetate C₉H₁₀O₄S Phenylsulfonyl group 214.24 R&D use; sulfonamide precursor
Methyl 2-(4-(chlorosulfonyl)phenyl)acetate C₉H₉ClO₄S Chlorosulfonyl group 248.69 Reactive intermediate for sulfonamides
Methyl [4,5-dimethoxy-2-(morpholine-4-sulfonyl)-phenyl]-acetate C₁₆H₂₁NO₇S Morpholine-sulfonyl, dimethoxy groups 371.41 Pharmaceutical research (CNS targets)
(4-Methylphenyl)acetate C₉H₁₀O₂ 4-methylphenyl group 149.17 Simple ester; flavor/fragrance industry
Methyl 4-acetamido-5-chloro-2-methoxybenzoate C₁₁H₁₂ClNO₄ Acetamido, chloro, methoxy groups 257.67 Antimicrobial agent development

Key Structural Differences and Implications

Sulphenyl vs. Sulfonyl Groups :

  • This compound contains a sulphenyl (-S-) group, which is less oxidized than the sulfonyl (-SO₂-) group in analogs like Methyl phenylsulfonylacetate. This difference impacts reactivity: sulphenyl groups are more nucleophilic, while sulfonyl groups enhance stability and electrophilicity .

Chlorosulfonyl and morpholine-sulfonyl substituents in analogs (Table 1) introduce strong electrophilic character, making these compounds reactive intermediates in sulfonamide synthesis .

Molecular Weight and Complexity :

  • Compounds with additional functional groups (e.g., morpholine-sulfonyl in ) exhibit higher molecular weights and complexity, which may limit their volatility but enhance binding affinity in drug design.

Physicochemical Properties

  • Solubility: Methoxy and sulfonyl groups generally improve water solubility. For example, Methyl phenylsulfonylacetate’s sulfonyl group enhances polarity, making it more soluble than non-sulfonated esters .
  • Stability : Sulfonyl-containing analogs (e.g., ) are more thermally stable due to strong S=O bonds, whereas sulphenyl compounds may require inert storage conditions to prevent oxidation .

Preparation Methods

Grignard Reagent-Mediated Alkylation and Esterification

The Grignard reaction offers a foundational pathway for constructing the methoxybenzyl backbone. In one approach, benzyl chloride serves as the starting material, reacting with magnesium in ether to form a Grignard reagent. Subsequent addition of methyl carbonate yields methyl phenylacetate derivatives . For the target compound, adapting this method involves substituting benzyl chloride with 4-methoxybenzyl chloride to introduce the methoxy group.

Key Steps :

  • Grignard Formation : 4-Methoxybenzyl chloride (10 g) reacts with magnesium (24 g) in anhydrous ether (300 mL) under reflux. The exothermic reaction initiates spontaneously, requiring temperature control to maintain gentle reflux .

  • Carbonate Addition : The Grignard intermediate is treated with methyl carbonate (90 g) at −10–10°C, followed by hydrolysis with chilled water. Neutralization with hydrochloric acid (pH 7–8) and solvent extraction yields the crude ester .

  • Purification : Vacuum distillation achieves >99% purity, with a reported yield of 82% for analogous methyl phenylacetate .

Advantages :

  • Avoids toxic cyanide intermediates .

  • Scalable to industrial production with consistent yields .

Limitations :

  • Sensitive to moisture and requires strict temperature control.

  • Limited applicability for sulfur incorporation, necessitating post-synthesis sulfenylation .

Substitution Reactions with Methylating Agents

Patent CN106554266B outlines a substitution-based strategy using dimethyl sulfate for methylation. While originally targeting methoxyphenylacetate, this method adapts to sulfenyl-acetate synthesis via intermediate functionalization.

Synthesis Pathway :

  • Hydroxyphenylacetic Acid Preparation : Hydrolysis of 4-hydroxyphenylacetonitrile yields the acid precursor.

  • Methylation : Reacting the acid with dimethyl sulfate (1.2–1.4 molar ratio) in aqueous NaOH at 30–50°C introduces the methoxy group .

  • Sulfenylation : Post-methylation, thiolation using hydrogen sulfide gas under pressure forms the sulfenyl moiety.

Optimized Conditions :

  • Methylation time: 3.5 hours at 40°C .

  • Thiolation pressure: 2.0–2.5 MPa, 80°C.

  • Overall yield: 74% (two-step) .

Strengths :

  • Utilizes cost-effective dimethyl sulfate.

  • Amenable to continuous-flow systems for large-scale production .

Sulfonation-Methylation Tandem Approach

A novel one-pot method from patent CN105566181A converts toluene sulfonyl chloride to methylsulfonyl derivatives, offering insights into sulfur incorporation.

Process :

  • Sulfonation : 4-Toluene sulfonyl chloride reacts with sodium sulfite in alkaline medium (pH 7.5–9.0) at 60–90°C, forming sodium 4-methylbenzenesulfinate .

  • Methylation : Treating the sulfinate with chloromethane (3:1 molar ratio) at 60–90°C under 2.6–3.0 MPa pressure yields 4-methylsulfonyl toluene .

  • Esterification : Transesterification with methyl acetate in acidic conditions produces the target ester.

Performance Metrics :

  • Sulfonation yield: 88% .

  • Methylation efficiency: 91%.

  • Ester purity: ≥99% after recrystallization .

Considerations :

  • High-pressure equipment increases capital costs.

  • Chloromethane recovery systems are essential for economic viability .

Comparative Analysis of Methodologies

Method Yield Key Advantages Drawbacks
Grignard Alkylation 82%Cyanide-free, scalableLimited sulfur compatibility
Nitrile Hydrolysis 70%High-purity intermediateMulti-step, toxic reagents
Methylation-Substitution 74%Cost-effective methylating agentsRequires pressurized thiolation
Sulfonation-Methylation 89%One-pot synthesis, high yieldHigh-pressure infrastructure needed

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 4-methoxybenzylsulphenyl-acetate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves substitution reactions between methyl thioacetate derivatives and 4-methoxybenzyl halides. For example, coupling 4-methoxybenzyl chloride with methyl thioacetate under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF. Reaction temperature (0–25°C) and stoichiometric ratios of reagents significantly impact yield, with excess halide often required to drive the reaction to completion .
  • Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity using HPLC (retention time comparison with standards).

Q. How can researchers characterize the structural integrity of this compound?

  • Techniques :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic signals: methoxy protons (~δ 3.8 ppm), aromatic protons (~δ 6.8–7.2 ppm), and acetate methyl groups (~δ 2.1 ppm). 13C^{13}C should confirm carbonyl (C=O) at ~170 ppm and sulfur-related carbons .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~242) and fragmentation patterns matching sulfenyl ester bonds .
    • Validation : Cross-reference spectral data with PubChem or NIST databases for consistency .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Experimental Design : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC every 7 days for 4 weeks. Key degradation products may include oxidized sulfoxides or hydrolyzed acetic acid derivatives .
  • Recommendation : Store under inert atmosphere (N₂) at –20°C to minimize sulfur oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach : Use DFT calculations (e.g., Gaussian 09) to model transition states and electron density maps. Focus on sulfur’s electrophilicity and steric effects from the methoxybenzyl group. Compare predicted activation energies with experimental kinetics data .
  • Case Study : Molecular docking studies (AutoDock Vina) may reveal binding affinities for enzyme inhibition assays, particularly with cysteine proteases .

Q. What strategies resolve contradictions in reported biological activity data for sulfenyl esters?

  • Analysis Framework :

Meta-Analysis : Compare IC₅₀ values across studies, noting variations in assay conditions (e.g., pH, solvent DMSO concentration).

Structural Analogues : Test this compound alongside derivatives (e.g., sulfoxide or sulfone variants) to isolate sulfur’s redox role in bioactivity .

Reproducibility : Validate results in orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme inhibition) .

Q. How does the electronic nature of substituents on the benzyl ring affect sulfur-centered reactivity?

  • Experimental Design : Synthesize analogs with electron-donating (e.g., –OCH₃) vs. electron-withdrawing (e.g., –NO₂) groups. Measure reaction rates in SN2 reactions with standardized nucleophiles (e.g., thiophenol). Hammett plots (σ values vs. log k) quantify electronic effects .
  • Findings : Methoxy groups enhance sulfur’s electrophilicity by resonance, accelerating substitution rates compared to nitro-substituted analogs .

Methodological Notes

  • Contradictions in Evidence : While some studies emphasize sulfur’s redox sensitivity , others focus on steric hindrance from the benzyl group . Researchers should design control experiments to isolate these factors.

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